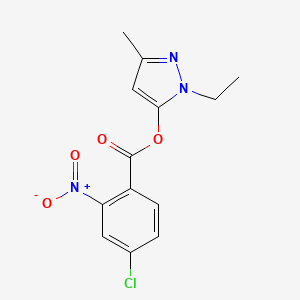
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1-ethyl-3-methyl-1H-pyrazole in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazol-5-yl benzoate: Lacks the chloro and nitro groups, resulting in different reactivity and applications.
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate: Lacks the nitro group, affecting its chemical and biological properties.
1-Ethyl-3-methyl-1H-pyrazol-5-yl 2-nitrobenzoate: The position of the nitro group is different, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63810-14-0 |
|---|---|
Molekularformel |
C13H12ClN3O4 |
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
(2-ethyl-5-methylpyrazol-3-yl) 4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C13H12ClN3O4/c1-3-16-12(6-8(2)15-16)21-13(18)10-5-4-9(14)7-11(10)17(19)20/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
FDOKBTHEZBNQHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



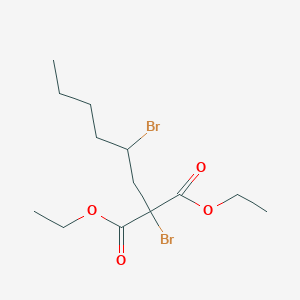
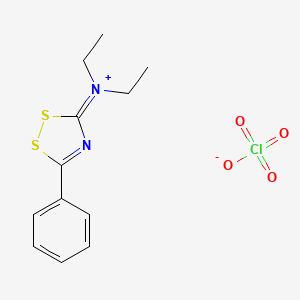


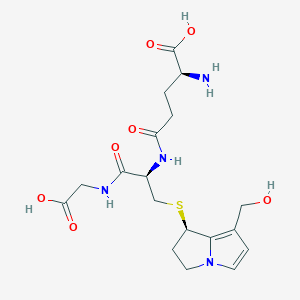

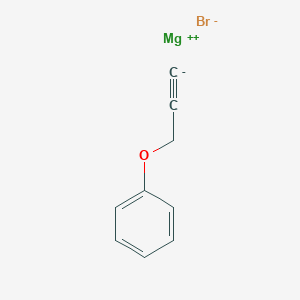

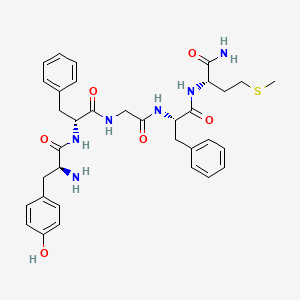
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)

![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)

